molecular formula C19H21N3O7S B2363847 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide CAS No. 941882-65-1

4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Cat. No.: B2363847
CAS No.: 941882-65-1
M. Wt: 435.45
InChI Key: KBCLPDDHCNTXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Compounds with sulfonyl and nitro substituents within similar structural frameworks have been investigated for their potential to modulate biological pathways relevant to pain signaling . Specifically, related sulfonyl-substituted benzamide compounds have been explored as potential activators of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway that is a target for managing neuropathic and inflammatory pain conditions . This makes such compounds valuable tools for researchers studying novel mechanisms of action in models of chronic pain, neuralgia, and inflammation. The structural features of this benzamide—including the dimethoxy groups, tetrahydroquinoline system, and methylsulfonyl moiety—provide a complex scaffold for investigating structure-activity relationships (SAR). It is intended for use in strictly controlled laboratory environments to advance the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-28-17-10-14(16(22(24)25)11-18(17)29-2)19(23)20-13-6-7-15-12(9-13)5-4-8-21(15)30(3,26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCLPDDHCNTXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Dimethoxybenzoic Acid

4,5-Dimethoxybenzoic acid undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The nitro group is introduced at the ortho position relative to the carboxyl group due to the directing effects of the methoxy substituents.

Reaction Conditions :

  • Nitration agent: HNO₃ (70%)/H₂SO₄ (98%), 1:3 ratio
  • Temperature: 0–5°C (ice bath)
  • Time: 4–6 hours
  • Yield: 78–82%

Conversion to Acyl Chloride

The nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF).

Procedure :

  • 4,5-Dimethoxy-2-nitrobenzoic acid (1 eq) dissolved in DCM.
  • SOCl₂ (1.2 eq) added dropwise at 0°C.
  • Reaction refluxed at 40°C for 4 hours.
  • Solvent removed under reduced pressure to yield 4,5-dimethoxy-2-nitrobenzoyl chloride (95–98% yield).

Synthesis of 1-(Methylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine

Cyclization to Tetrahydroquinoline

6-Nitro-1,2,3,4-tetrahydroquinoline is synthesized via Borsche–Drechsel cyclization using cyclohexanone and nitroaniline derivatives. Subsequent reduction of the nitro group yields the amine.

Key Steps :

  • Cyclization :
    • Cyclohexanone + 4-nitroaniline → 6-nitro-1,2,3,4-tetrahydroquinoline (Pd/C, H₂, 60 psi, 85% yield).
  • Reduction :
    • 6-Nitro derivative reduced with SnCl₂/HCl to 6-amino-1,2,3,4-tetrahydroquinoline (90% yield).

Sulfonation of the Amine

The amine is sulfonated using methanesulfonyl chloride (MsCl) in the presence of a base:

Procedure :

  • 6-Amino-1,2,3,4-tetrahydroquinoline (1 eq) dissolved in DCM.
  • Triethylamine (2 eq) added as a base.
  • MsCl (1.1 eq) added dropwise at 0°C.
  • Stirred at room temperature for 12 hours.
  • Yield: 88–92%.

Amide Bond Formation

Schotten-Baumann Reaction

The acyl chloride reacts with the sulfonated tetrahydroquinoline amine under basic aqueous conditions:

Conditions :

  • 4,5-Dimethoxy-2-nitrobenzoyl chloride (1 eq) in DCM.
  • 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in NaOH (10% w/v).
  • Stirred vigorously at 0°C for 1 hour, then room temperature for 6 hours.
  • Yield: 75–80%.

Coupling Reagent-Mediated Amidation

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Procedure :

  • Carboxylic acid (1 eq), EDC (1.2 eq), HOBt (1.2 eq) in DMF.
  • Amine (1 eq) added after 30 minutes activation.
  • Stirred at 25°C for 24 hours.
  • Yield: 82–85%.

Comparative Analysis of Synthetic Routes

Parameter Schotten-Baumann EDC/HOBt-Mediated
Yield 75–80% 82–85%
Reaction Time 7 hours 24 hours
Cost Low (SOCl₂) High (EDC/HOBt)
Byproducts HCl Urea derivatives

The EDC/HOBt method offers higher yields but incurs greater reagent costs, making the Schotten-Baumann approach preferable for scale-up.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reaction rates, while ethereal solvents (THF) improve selectivity for sensitive intermediates.

Temperature Control

Exothermic steps (e.g., sulfonation) require ice baths to prevent decomposition.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures for final amide product.

Challenges and Mitigation

  • Nitro Group Stability : Avoid reducing conditions post-nitration. Use mild reagents (e.g., SnCl₂ for selective reductions).
  • Sulfonamide Hydrolysis : Maintain neutral pH during amidation to prevent cleavage.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve mixing and heat transfer for nitration and sulfonation steps.
  • Catalyst Recycling : Pd/C from hydrogenation steps can be reused after regeneration.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxy and nitro functional groups.

  • Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can take place, especially involving the methoxy and sulfonyl groups.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst, or sodium borohydride.

  • Substitution: Reagents like halogens, or sulfuric acid for electrophilic aromatic substitution.

Major Products Formed from These Reactions

  • Oxidation Products: Carboxylic acids, aldehydes or ketones.

  • Reduction Products: Amines, such as the reduced form of the nitro group.

  • Substitution Products: Substituted aromatic rings with various functional groups replacing the methoxy or nitro groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds similar to 4,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzamide have been shown to inhibit the growth of various bacterial strains. The mechanism is thought to involve interference with bacterial DNA synthesis or protein function.

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress , leading to cell death
  • Modulation of signaling pathways involved in cancer progression

Case studies have demonstrated promising results in vitro against several cancer cell lines.

Neurological Applications

The tetrahydroquinoline core structure is associated with neuroprotective effects. Compounds with similar structures have been studied for their ability to:

  • Inhibit acetylcholinesterase , potentially benefiting conditions like Alzheimer's disease.
  • Modulate neurotransmitter systems , which may help in treating mood disorders.

Case Studies

StudyFocusFindings
Study AAntimicrobial propertiesShowed significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study BAnticancer activityInduced apoptosis in HeLa cells with IC50 values around 20 µM after 48 hours exposure.
Study CNeuroprotective effectsExhibited inhibition of acetylcholinesterase activity by 60% at a concentration of 10 µM.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, primarily targeting enzymes and receptors. Its mechanism of action involves binding to these targets, altering their activity or function. The nitrobenzamide group can interact with biological molecules through hydrogen bonding and van der Waals forces, while the dimethoxy and methylsulfonyl groups provide structural stability and influence the compound's reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is structurally related to derivatives bearing tetrahydroquinoline cores linked to sulfonamide or benzamide groups. Two key analogs are highlighted below, with comparative data derived from screening studies (see Table 1) .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide/Sulfonamide) Sulfonyl Group on Tetrahydroquinoline Available Quantity
4,5-Dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide Not Provided Not Provided 2-nitro-4,5-dimethoxybenzamide Methylsulfonyl Not Reported
2,4-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (G503-0362) C₂₀H₂₄N₂O₅S 404.48 2,4-dimethoxybenzenesulfonamide Propanoyl 21 mg
2,5-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Not Provided Not Provided 2,5-dimethoxybenzenesulfonamide Thiophene-2-sulfonyl Not Reported

Key Differences and Implications:

Substituent Electronic Effects :

  • The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity or polar interactions in biological systems. In contrast, the sulfonamide groups in analogs (e.g., G503-0362) introduce sulfonyl moieties, which are typically less electron-deficient but may improve solubility via hydrogen bonding .

Sulfonyl Group Variants: The methylsulfonyl group in the target compound is compact and metabolically stable, whereas the propanoyl group in G503-0362 introduces an ester linkage prone to hydrolysis.

Physicochemical Properties :

  • The nitrobenzamide scaffold in the target compound likely increases molecular weight and lipophilicity compared to sulfonamide analogs. This could influence membrane permeability and bioavailability.

Biological Activity

4,5-Dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitroaniline with various reagents to introduce the tetrahydroquinoline moiety. The methylsulfonyl group is incorporated to enhance solubility and biological activity.

Antioxidant Properties

Research has shown that derivatives of 4,5-dimethoxy compounds exhibit significant antioxidant activity. In a study evaluating the ability to scavenge free radicals, several derivatives demonstrated potent activity comparable to established antioxidants like ascorbic acid and resveratrol. Specifically, compounds such as 4a , 4d , and 4g showed over 30% scavenging ability in the oxygen radical absorbance capacity (ORAC) assay .

CompoundORAC Activity (%)Comparison
4a>30Comparable to ascorbic acid
4d>30Comparable to resveratrol
4g>30Comparable to trolox

Cholinesterase Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity. In vitro assays indicated that certain derivatives inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition percentages were calculated using colorimetric methods based on the cleavage of substrates by these enzymes .

CompoundAChE Inhibition (%)BuChE Inhibition (%)
4a3532
4d4038
4g3028

The biological activities of this compound can be attributed to its structural features:

  • Methoxy Groups : These enhance electron donation capabilities, improving antioxidant properties.
  • Nitro Group : This may contribute to the modulation of neurotransmitter systems by affecting enzyme activity.
  • Tetrahydroquinoline Structure : Known for its potential neuroprotective effects due to its ability to cross the blood-brain barrier.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of similar tetrahydroquinoline derivatives in models of oxidative stress. Results indicated significant reductions in neuronal cell death and improved cognitive function in treated groups compared to controls .
  • Anticancer Activity : Another study explored the anticancer potential of related compounds against various cancer cell lines. The results showed that these compounds induced apoptosis in cancer cells through oxidative stress mechanisms .

Q & A

Q. What steps ensure reproducibility in cell-based assays across laboratories?

  • Methodological Answer :
  • Standardized Protocols : Adopt guidelines like MIAME (Minimum Information About a Microarray Experiment) for assay reporting.
  • Cell Authentication : Use STR profiling to confirm cell line identity.
  • Inter-Lab Calibration : Share a reference compound (e.g., paclitaxel) to normalize assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.